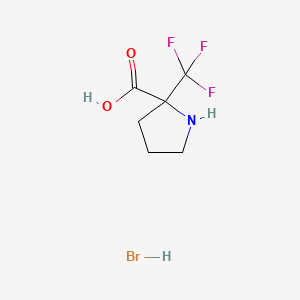

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide

Description

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Properties

Molecular Formula |

C6H9BrF3NO2 |

|---|---|

Molecular Weight |

264.04 g/mol |

IUPAC Name |

2-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C6H8F3NO2.BrH/c7-6(8,9)5(4(11)12)2-1-3-10-5;/h10H,1-3H2,(H,11,12);1H |

InChI Key |

SJNUHWQAYVLMNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)(C(=O)O)C(F)(F)F.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the trifluoromethylating agents and to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

The search results do not contain information about the applications of "2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide." However, they do provide information on the applications of related compounds, which may be relevant to your research.

(±)-trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is used in pharmaceutical development, medicinal chemistry, biochemical research, material science, and analytical chemistry . Specifically, it is a key intermediate in synthesizing drugs for neurological disorders and helps design new compounds with enhanced biological activity . Researchers also use it to study its effects on biochemical pathways to understand disease mechanisms better .

Other pyrrolidine compounds are also used in a variety of applications:

- Pharmaceuticals Pyrrolidine compounds have various uses, including treating neurological disorders, myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, and other conditions . They can also act as cytostatic and cerebroprotective agents and inhibit graft rejection .

- Asymmetric Synthesis Pyrrolidine derivatives are used as organocatalysts in asymmetric synthesis . Proline-based organocatalysts, for example, are used in Michael additions of aldehydes to β-nitroalkenes .

- Enzyme Inhibition Pyrrolidine derivatives can act as inhibitors of the NAE-producing enzyme NAPE-PLD .

- HDAC Degradation Some pyrrolidine compounds can be used as protein degraders to induce proteasomal degradation of HDAC4, which is relevant to research on Huntington's disease .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)pyridine-3-carboxylic acid

- 2-(Trifluoromethyl)pyrrolidine-2,5-dione

- 2-(Trifluoromethyl)pyrrolidine-2-carbonitrile

Uniqueness

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHBrFN\O

- Molecular Weight: 227.01 g/mol

- CAS Number: [specific CAS number not provided in search results]

The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, a study highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell proliferation through interaction with specific cellular pathways. The introduction of a trifluoromethyl group has been shown to enhance the potency of these compounds against various cancer cell lines, including breast and prostate cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | CDC42 Inhibition |

| Compound B | PC-3 (Prostate) | 20 | Apoptosis Induction |

| This compound | A549 (Lung) | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through several pathways:

- Inhibition of CDC42 : This protein plays a crucial role in cell signaling and proliferation. Compounds that inhibit CDC42 have shown potential in reducing tumor growth .

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, contributing to its anticancer effects.

- Interaction with Enzymes : The trifluoromethyl group may enhance binding affinity to enzymes involved in metabolic pathways, leading to altered drug metabolism and improved therapeutic efficacy .

Research Findings

Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives for their biological activities. For example, a recent study demonstrated that modifications in the pyrrolidine ring significantly impacted the compound's anticancer properties .

Case Study: Synthesis and Evaluation

A case study involving the synthesis of various pyrrolidine derivatives, including those with trifluoromethyl substitutions, revealed that these modifications could lead to enhanced biological activity. The study utilized different cancer cell lines to evaluate the efficacy of these compounds.

Table 2: Summary of Biological Activities

| Compound Name | Activity Type | Result Summary |

|---|---|---|

| This compound | Anticancer | Promising results in A549 cell line |

| Other Pyrrolidine Derivatives | Antimicrobial | Effective against Gram-positive bacteria |

| Fluorinated Variants | Anti-inflammatory | Reduced inflammation in animal models |

Applications in Drug Development

The unique properties of this compound make it a candidate for further research in drug development:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides, enhancing yield and efficiency .

- Targeted Therapies : Its ability to interact with specific biomolecules positions it well for targeted drug delivery systems.

- Fluorinated Compounds Research : Understanding the behavior of fluorinated compounds can provide insights into their interactions within biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.